molecular formula C18H19ClN2O2 B5718844 2-(4-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide

2-(4-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide

Cat. No.: B5718844
M. Wt: 330.8 g/mol
InChI Key: RLPXAENXKDRJAP-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide is an organic compound that features a chlorophenoxy group and a pyrrolidinylphenyl group linked by an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide typically involves the following steps:

    Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid under basic conditions.

    Amidation Reaction: The 4-chlorophenoxyacetic acid is then reacted with 2-(pyrrolidin-1-yl)aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the desired acetamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders.

    Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-[2-(morpholin-1-yl)phenyl]acetamide
  • 2-(4-chlorophenoxy)-N-[2-(piperidin-1-yl)phenyl]acetamide

Uniqueness

2-(4-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide is unique due to the presence of the pyrrolidinyl group, which can impart specific pharmacological properties and influence the compound’s interaction with biological targets. This makes it distinct from similar compounds with different substituents.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(2-pyrrolidin-1-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c19-14-7-9-15(10-8-14)23-13-18(22)20-16-5-1-2-6-17(16)21-11-3-4-12-21/h1-2,5-10H,3-4,11-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPXAENXKDRJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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